molecular formula C9H11N B1592616 4-Methylisoindoline CAS No. 739365-30-1

4-Methylisoindoline

Cat. No. B1592616
CAS RN: 739365-30-1
M. Wt: 133.19 g/mol
InChI Key: YHZHWSFPHDXYBS-UHFFFAOYSA-N
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Description

4-Methylisoindoline is an organic compound . It is also known as this compound hydrochloride .


Synthesis Analysis

A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . Another synthesis technique involves solventless conditions .


Molecular Structure Analysis

The molecular formula of this compound is C9H11N. For a detailed molecular structure analysis, tools like ChemSpider can be used . These tools allow you to search by structure or substructure, upload a structure file, or draw using a molecule editor .


Chemical Reactions Analysis

Chemical reactions involving this compound can be analyzed using various techniques. For instance, quantitative techniques based on stoichiometry can be used . Electroanalytical tools can also be utilized to investigate redox-active intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, density, melting point, boiling point, and solubility . These properties can be determined using various analytical techniques.

Scientific Research Applications

1. Role in the Formation of Aminoisoindolinones

Isoindolinones have been synthesized using a unique [4+2]-cycloaddition strategy. 5-Amino-2-furyl-methylamines were used as precursors for new aminoisoindolinones through a Diels-Alder and lactamization sequence. This demonstrates the potential of 4-Methylisoindoline derivatives in the synthesis of isoindolinones, which have numerous applications in organic and medicinal chemistry (Medimagh, Marque, Prim, & Chatti, 2010).

2. Electrochemical Degradation Study

Methylisothiazolinone, a derivative of this compound, was studied for its degradation via electrochemical oxidation. This study evaluated the kinetics, energy efficiency, oxidation mechanism, and degradation pathway of Methylisothiazolinone in wastewater treatment, highlighting its environmental impact and the effectiveness of electrochemical technology for its degradation (Wang et al., 2019).

3. Interaction with C=C Dienophiles

Research on 2-Alkyl-4,5,6,7-Rn-2H-isoindoles, related to this compound, focused on their reactions with activated C=C dienophiles. This study revealed that these compounds can form 1:1 adducts through cycloaddition, suggesting potential applications in chemical synthesis and the development of new chemical entities (Kreher, Sewarte-Ross, & Vogt, 1992).

4. Absorption and Solvatochromic Properties

The absorption and solvatochromic properties of 2-methylisoindolin-1-one and related compounds were investigated to understand their excited states and interactions with solvents. This research provides insights into the behavior of these compounds in various environments, which is crucial for their applications in photochemistry and materials science (Gutierrez et al., 2005).

Safety and Hazards

The safety data sheet for 4-Methylisoindoline indicates that it may be harmful if swallowed or in contact with skin . It’s always important to handle chemicals with care and use appropriate safety measures.

properties

IUPAC Name

4-methyl-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-7-3-2-4-8-5-10-6-9(7)8/h2-4,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZHWSFPHDXYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CNCC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629731
Record name 4-Methyl-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

739365-30-1
Record name 4-Methyl-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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